Potassium cinnamate

概要

説明

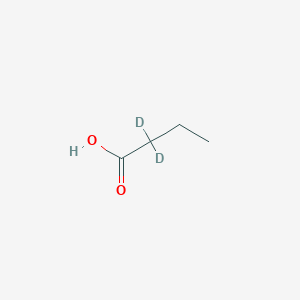

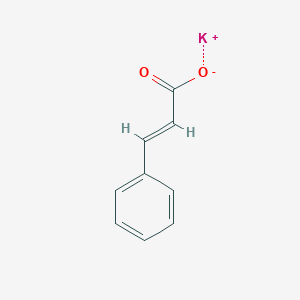

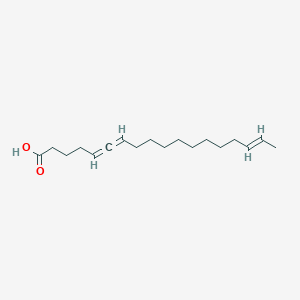

Potassium cinnamate is a compound that is derived from cinnamic acid, a naturally occurring substance found in various plants. It is formed when cinnamic acid reacts with potassium, resulting in a salt that has various applications, particularly in the field of organic chemistry and materials science. The studies on this compound have explored its synthesis, molecular structure, and its potential use in non-linear optical applications due to its thermal stability and electronic properties .

Synthesis Analysis

The synthesis of cinnamic acid, which is a precursor to this compound, has been extensively studied. The Perkin reaction is a common method used for synthesizing cinnamic acid, which involves the reaction between benzaldehyde and acetic anhydride under the catalysis of potassium carbonate. The yield of this reaction can be quite high, reaching up to 93% . Another method involves using malonic half ester potassium salt by the Knoevenagel reaction, which is an economical technology suitable for industrial production with a yield of 63.7% . The synthesis conditions have been optimized in various studies to improve yield and reduce reaction time .

Molecular Structure Analysis

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its reactive sites. For instance, it can be used in esterification reactions to produce esters like amyl cinnamate and n-butyl cinnamate. These reactions are catalyzed by potassium bisulfate monohydrate, and the yields can be quite high, reaching up to 90.1% and 95.9%, respectively . The catalyst used in these reactions can be recovered and reused, indicating a sustainable approach to the synthesis of cinnamate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the potassium ion. Studies have shown that the incorporation of sodium and potassium increases the thermal stability of the material, making it suitable for non-linear optical applications up to 180°C . The spectroscopic studies, including FTIR and UV, provide insights into the electronic properties and charge distribution within the molecule, which are important for understanding its reactivity and potential applications .

科学的研究の応用

Non-linear Optical Applications : Potassium cinnamate, along with sodium cinnamate, when used in crystal growth, enhances the thermal stability and shows pronounced second harmonic generation efficiency. This suggests potential applications in non-linear optical (NLO) devices (Madhurambal et al., 2010).

Gastrointestinal Contractility : While not directly about this compound, research on Methyl cinnamate, a chemically related compound, shows its effects on gastrointestinal contractility, hinting at possible applications in treating gastrointestinal disorders (Lima et al., 2014).

Potassium Channel Modulation : Acrylamides with cinnamic amides, akin to this compound structures, have been identified as potent modulators of potassium channels, particularly large-conductance calcium-activated (BK) potassium channels and KCNQ channels, suggesting a role in the development of new pharmaceuticals (Nardi & Olesen, 2007).

Synthesis of Cinnamic Acid : Research has been conducted on synthesizing cinnamic acid using malonic half ester potassium salt, indicating the role of potassium salts in facilitating organic synthesis (Wu Li-ying, 2011).

Photoreactive Nanobuilding Blocks : this compound has been used to create photoreactive cage silsesquioxanes, demonstrating potential in developing hybrid nanocomposites with specific properties (Yang et al., 2015).

Photocrosslinkable Hydrophilic Polymer : this compound has been utilized in the creation of water-soluble photosensitive polymers, which have potential biomedical applications due to their ability to form crosslinked polymers upon UV irradiation (Nakayama & Matsuda, 1992).

作用機序

Target of Action

Potassium cinnamate, a derivative of cinnamic acid, primarily targets bacterial cells and fungal cells . It interacts with the cell membranes of these microorganisms, inhibiting their growth and reproduction . In fungi, it directly interacts with ergosterol present in the fungal plasma membrane .

Mode of Action

This compound exerts its antimicrobial effects by damaging the cell membranes of bacteria and fungi, disrupting their energy metabolism, and preventing biofilm formation . In fungi, it directly interacts with ergosterol, a component of the fungal plasma membrane . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial and fungal growth. By damaging cell membranes and disrupting energy metabolism, it prevents these microorganisms from reproducing and forming biofilms . This leads to the death of the microorganisms, thereby exerting an antimicrobial effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of cinnamic acid and its derivatives, which in turn can impact their antimicrobial activity . Additionally, the presence of other compounds can produce synergistic or additive effects, enhancing the antimicrobial efficacy of this compound .

Safety and Hazards

The safety data sheet for Potassium cinnamate suggests that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and wash off with soap and plenty of water .

将来の方向性

Research on Potassium cinnamate and its derivatives is ongoing. For instance, a study has reported the use of this compound to improve the crystallization and passivate defect for perovskite solar cell with efficiency exceeding 22% . This suggests potential applications in the field of renewable energy.

特性

IUPAC Name |

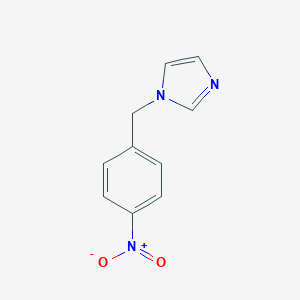

potassium;(E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHVCHNCTHGORM-UHDJGPCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-82-9 (Parent) | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16089-48-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

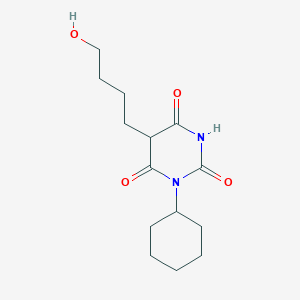

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)

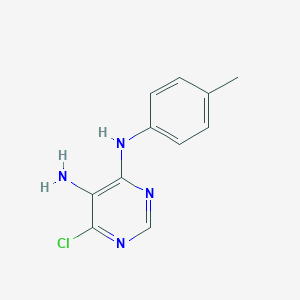

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)